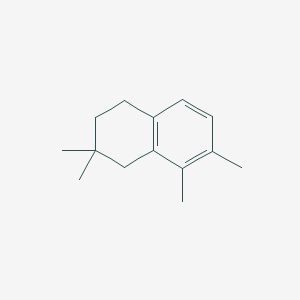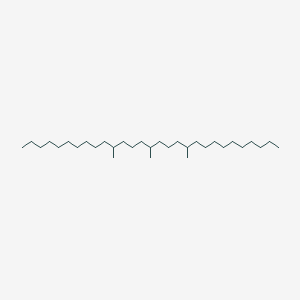
11,15,19-Trimethylnonacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,15,19-Trimethylnonacosane is a long-chain hydrocarbon with the molecular formula C32H66 It is a branched alkane, characterized by the presence of three methyl groups attached to the 11th, 15th, and 19th carbon atoms of the nonacosane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11,15,19-Trimethylnonacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a nonacosane derivative is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced techniques such as gas-phase alkylation. These methods are designed to achieve high yields and purity, making the compound suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
11,15,19-Trimethylnonacosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert any unsaturated derivatives back to the saturated form.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, creating halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
11,15,19-Trimethylnonacosane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.
Biology: Studied for its role in insect pheromones and chemical communication.
Medicine: Investigated for potential therapeutic properties and as a model compound in drug delivery systems.
Industry: Utilized in the formulation of lubricants and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 11,15,19-Trimethylnonacosane depends on its application. In biological systems, it may interact with specific receptors or enzymes, influencing physiological processes. The molecular targets and pathways involved are still under investigation, but its role in chemical signaling and communication is well-documented.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11,13,15-Trimethylnonacosane
- 11,15,17-Trimethylnonacosane
- 11,15,19-Trimethylhentriacontane
Uniqueness
11,15,19-Trimethylnonacosane is unique due to its specific methylation pattern, which can influence its physical and chemical properties. This distinct structure makes it valuable for studying structure-activity relationships and for applications requiring precise molecular configurations.
Propriétés
Numéro CAS |
115453-90-2 |
|---|---|
Formule moléculaire |
C32H66 |
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
11,15,19-trimethylnonacosane |
InChI |
InChI=1S/C32H66/c1-6-8-10-12-14-16-18-20-24-30(3)26-22-28-32(5)29-23-27-31(4)25-21-19-17-15-13-11-9-7-2/h30-32H,6-29H2,1-5H3 |
Clé InChI |
PIVZEHRROAEETO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


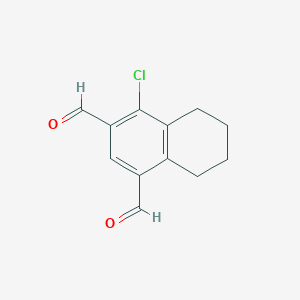
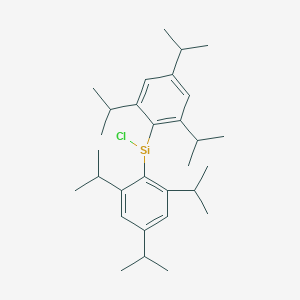
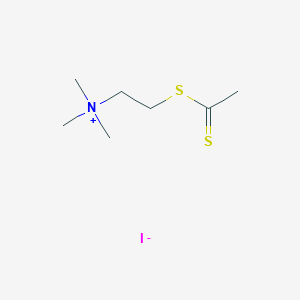
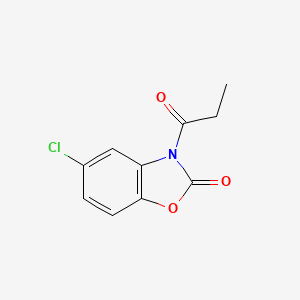
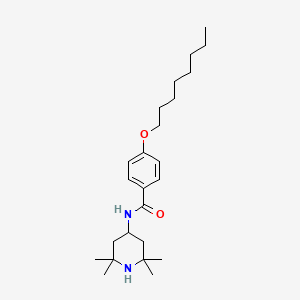
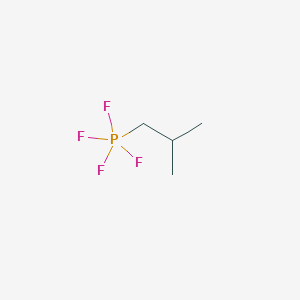
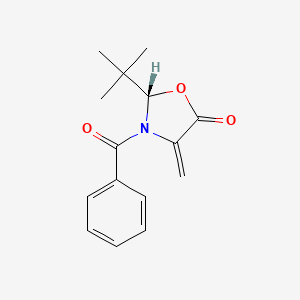

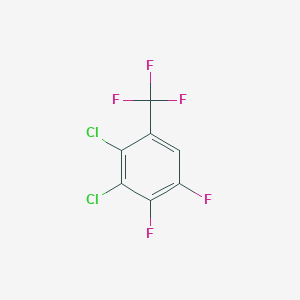
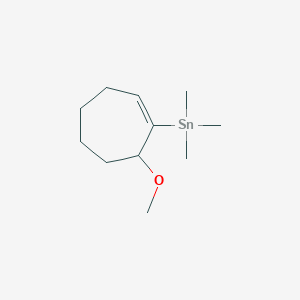

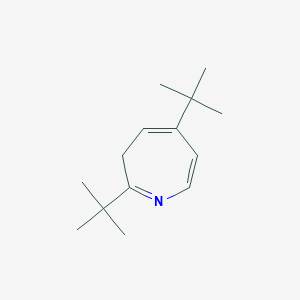
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
